C20 Ceramide

Catalog No.
S12796975
CAS No.
M.F
C38H75NO3
M. Wt
594.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C20 Ceramide

Product Name

C20 Ceramide

IUPAC Name

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide

Molecular Formula

C38H75NO3

Molecular Weight

594.0 g/mol

InChI

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+

InChI Key

XWBWIAOWSABHFI-QOSDPKFLSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O

C20 Ceramide, also known as N-arachidoyl-D-erythro-sphingosine, is a specific type of ceramide characterized by its long-chain fatty acid component, eicosanoic acid (20:0). It has a molecular formula of C38H75NO3 and a molecular weight of approximately 594.007 g/mol. This compound is synthesized in the body and is particularly abundant in the brain, where it plays critical roles in cellular signaling and membrane structure. Ceramides are sphingolipids that consist of a sphingosine backbone linked to a fatty acid via an amide bond, contributing to the structural integrity of cell membranes and participating in various biological processes .

The synthesis of C20 Ceramide occurs through the action of ceramide synthases, which catalyze the N-acylation of sphinganine using acyl-CoA as the fatty acid donor. The general pathway involves:

  • Condensation: Sphinganine combines with acyl-CoA (specifically eicosanoyl-CoA) to form dihydroceramide.
  • Desaturation: Dihydroceramide undergoes desaturation to form C20 Ceramide.
  • Degradation: C20 Ceramide can be further metabolized into other sphingolipids, such as sphingomyelin and glycosphingolipids, or degraded by ceramidases into sphingosine and fatty acids .

C20 Ceramide exhibits various biological activities that are crucial for maintaining cellular functions. It is involved in:

  • Cell Signaling: C20 Ceramide acts as a second messenger in several signaling pathways, influencing cell growth, apoptosis, and differentiation.
  • Apoptosis Induction: Increased levels of ceramides are associated with programmed cell death, making them important in cancer biology.
  • Inflammation Regulation: Ceramides can modulate inflammatory responses by influencing the activity of immune cells and cytokine production .

C20 Ceramide can be synthesized through both natural and synthetic methods:

  • Natural Synthesis: In vivo synthesis occurs primarily in the endoplasmic reticulum via ceramide synthases, particularly ceramide synthase 1 and 2. These enzymes utilize eicosanoyl-CoA for the N-acylation of sphinganine.
  • Chemical Synthesis: Laboratory synthesis often involves coupling reactions between sphingosine derivatives and fatty acyl chlorides or anhydrides under controlled conditions to yield C20 Ceramide .

C20 Ceramide has several applications across various fields:

  • Cosmetics: Used in skincare products for its moisturizing properties and ability to restore skin barrier function.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against cancer and metabolic disorders due to its role in apoptosis and cell signaling.
  • Research: Utilized as a biochemical tool to study sphingolipid metabolism and signaling pathways in cellular biology .

Research indicates that C20 Ceramide interacts with various proteins and signaling pathways:

  • Ceramide Synthase Interaction: Studies have shown that specific ceramide synthases exhibit varying affinities for different acyl-CoAs, affecting the composition of ceramides produced within cells.
  • Receptor Modulation: C20 Ceramide can influence receptor activity on cell surfaces, impacting how cells respond to external signals such as growth factors or stressors.
  • Metabolic Pathways: It plays a role in lipid metabolism, influencing insulin sensitivity and energy homeostasis .

C20 Ceramide is part of a broader class of ceramides that vary based on their fatty acid chain length. Here are some similar compounds:

Compound NameFatty Acid Chain LengthNotable Features
C16 Ceramide16 carbon atomsCommonly found in skin; involved in barrier function.
C18 Ceramide18 carbon atomsPlays roles in cell signaling; prevalent in various tissues.
C22 Ceramide22 carbon atomsAssociated with neuroprotective effects; found in brain tissues.

Uniqueness of C20 Ceramide

C20 Ceramide is unique due to its specific fatty acid composition, which influences its biological activity compared to shorter or longer chain ceramides. Its presence in neural tissues suggests specialized roles in brain function and neuroprotection, distinguishing it from other ceramides that may have different physiological effects .

Serine Palmitoyltransferase Activity in C20 Ceramide Production

Serine palmitoyltransferase serves as the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway and plays a crucial role in determining the fatty acid composition of ceramide species [7] [18]. This enzyme catalyzes the condensation of L-serine with fatty acyl-coenzyme A substrates to generate 3-ketosphinganine, which subsequently undergoes reduction and further modifications to produce ceramide [1] [3].

The serine palmitoyltransferase complex exhibits substrate specificity that directly influences C20 ceramide production [7]. Research has demonstrated that mutations in the serine palmitoyltransferase small subunit can significantly alter the enzyme's affinity toward different fatty acyl-coenzyme A substrates [7]. Specifically, the Stellar mutation in serine palmitoyltransferase small subunit B increased the enzyme's affinity toward C18 fatty acyl-coenzyme A substrate by twofold, resulting in a dramatic elevation of C20 long chain base production [7].

ParameterWild TypeStellar MutantChange
C20 Sphingosine LevelsBaseline2-3 fold increase200-300%
C20 Sphingosine-1-phosphateBaseline1 fold increase100%
C20/C18 Ceramide RatioLow>15 fold increase>1500%

Kinetic analysis of serine palmitoyltransferase activity reveals that the enzyme's substrate preference significantly impacts the downstream production of C20 ceramide species [7]. The increased affinity for C18 fatty acyl-coenzyme A substrates leads to enhanced production of C20 long chain bases, which serve as precursors for C20 ceramide synthesis through subsequent enzymatic steps [7].

Ceramide Synthase Isoform Specificity (CerS2/CerS4)

The synthesis of C20 ceramide is primarily mediated by specific ceramide synthase isoforms, particularly ceramide synthase 2 and ceramide synthase 4, which exhibit distinct substrate specificities and tissue distribution patterns [1] [4] [5]. These enzymes catalyze the N-acylation of sphingoid bases with specific fatty acyl-coenzyme A substrates to produce ceramides with defined acyl chain lengths [1] [11].

Ceramide synthase 2 demonstrates high specificity toward very long acyl chain ceramides, including C20 and C26 ceramides [4]. This enzyme is ubiquitously expressed and shows particularly high expression levels in kidney and liver tissues [1] [4]. Structural and biochemical studies have revealed that ceramide synthase 2 utilizes a ping-pong reaction mechanism involving the formation of a covalent acyl-enzyme intermediate [11]. The enzyme's active site contains conserved histidine residues that are essential for catalytic activity and substrate binding [1].

Ceramide synthase 4 represents another important contributor to C20 ceramide synthesis, with the ability to utilize both C18 and C20 fatty acyl-coenzyme A substrates [5] [12]. This enzyme is expressed at relatively lower levels compared to other ceramide synthase isoforms but shows significant expression in skin and muscle tissues [12]. Kinetic analysis demonstrates that ceramide synthase 4 exhibits similar Michaelis-Menten constants toward sphinganine regardless of the fatty acyl-coenzyme A substrate used, suggesting similar binding affinity for the sphingoid base substrate [1].

EnzymePrimary SubstratesTissue DistributionKm (Sphinganine)
Ceramide Synthase 2C20-C26 acyl-CoAKidney, Liver, Brain~2 μM
Ceramide Synthase 4C18-C22 acyl-CoASkin, Muscle~2 μM

Post-translational regulation significantly influences ceramide synthase activity and C20 ceramide production [16]. Phosphorylation of ceramide synthase isoforms by casein kinase 2 at their C-terminal regions enhances enzymatic activity [16]. Specifically, phosphorylation of ceramide synthase 2 increases its maximum velocity while affecting its affinity toward both sphingosine and acyl-coenzyme A substrates [16]. The phosphorylation increases affinity toward sphingosine approximately 7-fold while decreasing affinity toward C24:1-coenzyme A by 12-fold [16].

Structural determinants of substrate specificity have been mapped to an 11-residue sequence located in a loop between the last two transmembrane domains of ceramide synthase enzymes [17]. This region appears to determine the acyl-coenzyme A specificity through conformational changes that affect the positioning of adjacent transmembrane domains [17]. Chimeric proteins created by exchanging these 11 residues between different ceramide synthase isoforms demonstrate altered substrate specificities, confirming the importance of this region in determining C20 ceramide production [17].

Sphingomyelinase-Mediated Generation Pathways

C20 ceramide can also be generated through the breakdown of sphingomyelin by sphingomyelinase enzymes, representing an alternative pathway to de novo synthesis [2] [13]. Sphingomyelinases hydrolyze the phosphocholine headgroup from sphingomyelin to produce ceramide and free phosphocholine [13]. This pathway provides a mechanism for rapid ceramide generation in response to cellular stimuli [8] [10].

Acid sphingomyelinase represents the primary enzyme responsible for sphingomyelin hydrolysis in mammalian cells [13] [21]. This enzyme is predominantly localized in lysosomes and becomes activated by various cellular stresses including oxidative stress and anticancer treatments [21]. The enzyme undergoes N-glycosylation within the endoplasmic reticulum, which stabilizes its structure and provides protection from proteolysis within lysosomes [13].

Experimental studies have demonstrated that sphingomyelinase activation leads to significant increases in various ceramide species, including C20 ceramide [8]. Treatment of muscle cells with sphingomyelinase resulted in elevation of multiple ceramide species, with C20:1-ceramide showing substantial increases along with other long-chain ceramides [8]. The net increase in ceramide content was primarily attributed to the accumulation of C16-ceramide and C24:1-ceramide, though C20 species also contributed to the overall ceramide pool [8].

TreatmentC20:1-Ceramide ChangeTotal Ceramide ChangeDuration
Sphingomyelinase3-6 fold increase2.8 fold increase4 hours
ControlNo changeNo change4 hours

The specificity of sphingomyelinase toward different sphingomyelin species influences the relative production of various ceramide species [21]. Studies have shown that acid sphingomyelinase preferentially acts on specific sphingomyelin species, with C16-sphingomyelin showing decreased levels following enzyme activation while other species remain unchanged [21]. This selective hydrolysis pattern suggests that the enzyme exhibits substrate preference that may influence the relative abundance of different ceramide species produced [21].

Neutral sphingomyelinase represents another pathway for ceramide generation, though it operates under different cellular conditions and subcellular localizations compared to acid sphingomyelinase [13]. The neutral sphingomyelinase pathway contributes to ceramide production in response to different stimuli and may have distinct roles in generating specific ceramide species including C20 ceramide [13].

Tissue-Specific Expression of Biosynthetic Enzymes

The tissue-specific expression patterns of ceramide biosynthetic enzymes directly influence the abundance and distribution of C20 ceramide across different organs and cell types [15] [19] [22]. These expression patterns reflect the specialized metabolic requirements and functional roles of ceramides in different tissues [24].

Ceramide synthase 2 shows the broadest tissue distribution among the ceramide synthase family, with particularly high expression in kidney and liver [1] [19]. Quantitative analysis reveals that ceramide synthase 2 messenger ribonucleic acid is ubiquitously expressed and highly abundant in many tissues, with liver and kidney showing the highest expression levels [1]. In mouse brain, ceramide synthase 2 is predominantly expressed in oligodendrocytes and Schwann cells and shows upregulation during active myelination periods [1].

Ceramide synthase 4 demonstrates more restricted tissue expression patterns compared to ceramide synthase 2 [12] [19]. This enzyme shows strong expression in skin and muscle tissues, with messenger ribonucleic acid detected in all tissues but at much lower levels than other ceramide synthase isoforms [12]. The tissue-specific expression of ceramide synthase 4 correlates with the functional requirements for C18-C22 ceramide production in these tissues [5].

TissueCerS2 ExpressionCerS4 ExpressionC20 Ceramide Abundance
LiverHighModerateHigh
KidneyVery HighLowModerate
Skeletal MuscleModerateHighHigh
BrainHighLowModerate
SkinModerateVery HighHigh
HeartModerateModerateModerate

Skeletal muscle tissue demonstrates specific expression patterns that favor C20 ceramide production [15] [19]. In skeletal muscle, ceramide synthase 1 shows the highest relative expression at 37%, followed by ceramide synthase 2 at 30% and ceramide synthase 5 at 26% [19]. This expression pattern correlates with the abundance of C18 ceramide species in skeletal muscle, though C20 ceramide also represents a significant component of the ceramide pool [22].

Age-related changes in ceramide synthase expression influence tissue-specific ceramide composition [15]. Studies have shown that aging leads to decreased expression of ceramide synthase 1 and ceramide synthase 5 in skeletal muscle, which correlates with reduced C16:0 and C18:0 ceramide levels [15]. These changes suggest that tissue-specific expression patterns are dynamic and subject to regulation by physiological factors including aging [15].

Human stratum corneum represents a specialized tissue with unique ceramide synthase expression patterns that support barrier function [23]. Analysis of human skin ceramides reveals that C20 long chain bases account for 24.8% of total ceramides, making it the second most abundant long chain base after C18 [23]. The expression of serine palmitoyltransferase subunits increases during keratinocyte differentiation, contributing to the diversity of long chain base compositions observed in the stratum corneum [23].

Tissue-specific quantitative analysis demonstrates significant variation in C20 ceramide abundance across different organs [22] [24]. In rat tissues, C20 ceramide concentrations vary substantially, with skeletal muscle showing 21.0 ± 3.4 nanograms per gram wet weight, liver showing 5.2 ± 0.8 nanograms per gram wet weight, and heart showing 4.1 ± 0.9 nanograms per gram wet weight [22]. These differences reflect the tissue-specific expression patterns of biosynthetic enzymes and the metabolic requirements of different organs [22] [24].

XLogP3

15

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

593.57469525 g/mol

Monoisotopic Mass

593.57469525 g/mol

Heavy Atom Count

42

Dates

Modify: 2024-08-09

Explore Compound Types